3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one
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Overview
Description
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group. This is followed by the introduction of the tetrahydrofuran-2-yl)methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 3-amino-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, while substitution reactions could introduce various functional groups onto the phenyl ring or quinoline core.
Scientific Research Applications
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The phenyl and quinoline moieties may contribute to binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Nitroaromatic compounds: Such as nitrobenzene and nitroaniline, which have various industrial and research applications.
Tetrahydrofuran-containing compounds: Including tetrahydrofuran itself and its derivatives, which are used as solvents and intermediates in organic synthesis.
Uniqueness
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-4-(oxolan-2-ylmethylamino)-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-13-15-9-6-12-27-15)16-10-4-5-11-17(16)22(20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFGXSTBIJGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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